molecular formula C7H13N3O2 B6614041 1-Piperazinecarboxamide, 4-acetyl- CAS No. 98337-79-2

1-Piperazinecarboxamide, 4-acetyl-

Cat. No. B6614041
CAS RN: 98337-79-2
M. Wt: 171.20 g/mol
InChI Key: DBVCCTKTVHHAAW-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, 4-acetyl- (1-PCA) is an organic compound with a wide range of applications in the fields of medicine, agriculture, and biochemistry. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. In addition, it has been studied for its potential use in cancer therapy and other medical applications.

Mechanism Of Action

The mechanism of action of 1-Piperazinecarboxamide, 4-acetyl- is not fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in the synthesis of DNA, RNA, and proteins. In addition, 1-Piperazinecarboxamide, 4-acetyl- may act as an inhibitor of cell proliferation and as an inducer of apoptosis.

Biochemical And Physiological Effects

1-Piperazinecarboxamide, 4-acetyl- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Piperazinecarboxamide, 4-acetyl- can inhibit the activity of enzymes involved in the synthesis of DNA, RNA, and proteins. In addition, 1-Piperazinecarboxamide, 4-acetyl- has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit angiogenesis.

Advantages And Limitations For Lab Experiments

1-Piperazinecarboxamide, 4-acetyl- has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used in a variety of applications. In addition, it is relatively stable and has a low toxicity. However, 1-Piperazinecarboxamide, 4-acetyl- also has some limitations. For example, it can be expensive to synthesize, and it can be difficult to purify.

Future Directions

1-Piperazinecarboxamide, 4-acetyl- has many potential applications in the fields of medicine, agriculture, and biochemistry. Future research could focus on further exploring its potential use in cancer therapy and other medical applications. In addition, further research could investigate its potential use as an anti-inflammatory agent and as an inhibitor of angiogenesis. Finally, research could investigate its potential use in the synthesis of other compounds.

Scientific Research Applications

1-Piperazinecarboxamide, 4-acetyl- has been studied for its potential use in cancer therapy and other medical applications. It has been shown to inhibit the growth of several types of cancer cells in vitro, including ovarian, cervical, and breast cancer cells. In addition, 1-Piperazinecarboxamide, 4-acetyl- has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of angiogenesis.

properties

IUPAC Name

4-acetylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3,(H2,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVCCTKTVHHAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406601
Record name 1-Piperazinecarboxamide, 4-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazinecarboxamide, 4-acetyl-

CAS RN

98337-79-2
Record name 1-Piperazinecarboxamide, 4-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Acetylpiperazine (25.0 g) was added to water (100 ml) and dissolved under stirring at ambient temperature. Then, the solution was adjusted to pH 3.0 with 6 N hydrochloric acid (about 33 ml). After the solution was cooled, sodium isocyanate (15.2 g) was added in one portion thereto at a temperature of 5 to 10° C. Thereafter, the mixture was reacted for 4 hours at ambient temperature and then cooled on ice to −2 to 2° C. The mixture was stirred at the same temperature for 2 hours to precipitate 4-acetyl-1-piperazinecarboxamide crystals. The crystals were collected at the same temperature by filtration, washed with cold water (25 ml) and dried under reduced pressure to give primary crystals of 4-acetyl-1-piperazinecarboxamide (17.7 g). The mother liquor containing the primary crystals was concentrated to 63 ml under reduced pressure and then stirred at −2 to 2° C. for 2 hours to precipitate secondary crystals of 4-acetyl-1-pipeazinecarboxamide. The crystals were collected at the same temperature by filtration, washed with cold water (13 ml) and dried under reduced pressure to give secondary crystals of 4-acetyl-1-piperazinecarboxamide (9.3 g). NMR (DMSO-d6, δ): 2.00 (3H, s), 3.21-3.41 (8H, m), 6.04 (2H, Broad s)
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three

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